6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a purine and imidazole ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its combined purine and imidazole structure. Similar compounds include:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C22H29N5O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H29N5O2/c1-5-6-7-8-11-27-20(28)18-19(24(4)22(27)29)23-21-25(12-13-26(18)21)17-10-9-15(2)16(3)14-17/h9-10,14H,5-8,11-13H2,1-4H3 |
InChI Key |
SIFLMVPSSCVPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
Origin of Product |
United States |
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